molecular formula C21H26ClNO4 B1353264 Tetrahydropalmatine hydrochloride CAS No. 2506-20-9

Tetrahydropalmatine hydrochloride

Cat. No.: B1353264
CAS No.: 2506-20-9
M. Wt: 391.9 g/mol
InChI Key: MGSZZQQRTPWMEI-UHFFFAOYSA-N
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Description

Tetrahydropalmatine hydrochloride is an isoquinoline alkaloid primarily found in the plant species Corydalis and Stephania. This compound has been traditionally used in Chinese herbal medicine for its analgesic and sedative properties. It has gained attention in modern pharmacology due to its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropalmatine hydrochloride can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from plant sources followed by chemical modification to obtain the hydrochloride salt. The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials, followed by purification and chemical conversion to the hydrochloride form. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropalmatine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .

Scientific Research Applications

Tetrahydropalmatine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Tetrahydropalmatine hydrochloride exerts its effects through multiple mechanisms. It primarily acts as an antagonist at dopamine D1 and D2 receptors, which contributes to its analgesic and sedative properties. Additionally, it interacts with other receptor types, including alpha-1 adrenergic receptors and GABA-A receptors, enhancing its overall pharmacological profile. The compound also modulates various signaling pathways, such as the MMP/TIMP signaling and Wnt/β-catenin pathways, which are involved in its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Tetrahydropalmatine hydrochloride is unique compared to other similar compounds due to its specific receptor binding profile and diverse pharmacological activities. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic properties and receptor binding affinities, making this compound a distinct and valuable compound in scientific research and therapeutic applications.

Properties

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZZQQRTPWMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-85-7, 2506-20-9, 6024-83-5
Record name 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6024-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropalmaline chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Palmatine, hydrochloride, (+)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6024-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAHYDROPALMATINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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